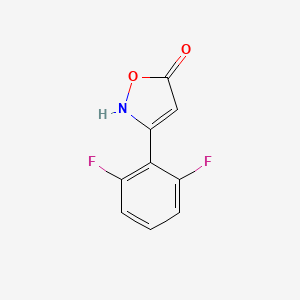

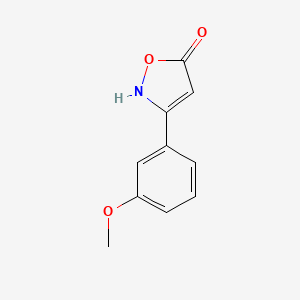

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol, also known as DFPO, is a compound of interest to the scientific community due to its potential applications in research and laboratory experiments. DFPO is a synthetic compound with a unique structure and chemical properties, making it a valuable tool for scientific study.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has also been used as a catalyst for organic reactions, such as the formation of carbon-carbon bonds. Additionally, 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has been used in the synthesis of fluorescent probes for imaging and biosensing applications.

Mechanism of Action

Target of Action

A structurally similar compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3h)-one, has been reported to target theHigh affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A in humans . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

This can lead to changes in the activation of various downstream signaling pathways .

Biochemical Pathways

PKA signaling pathway . This pathway plays a key role in numerous cellular processes, including metabolism, gene transcription, and cell cycle progression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Modulation of camp levels can have wide-ranging effects on cellular function, potentially influencing processes such as cell growth, differentiation, and apoptosis .

Action Environment

Factors such as pH, temperature, and the presence of other biological molecules could potentially impact the compound’s activity .

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in research and is relatively easy to synthesize. However, there are some limitations to using 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol in laboratory experiments. It is a relatively unstable compound and can be easily degraded by light and air. Additionally, it has some toxicity, which must be taken into consideration when using it in experiments.

Future Directions

There are a number of potential future directions for 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol research. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol. Finally, further research is needed to explore the potential applications of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol in imaging and biosensing applications.

Synthesis Methods

The synthesis of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol is a multi-step process. First, 2,6-difluorobenzaldehyde is reacted with potassium hydroxide to form 2,6-difluorobenzyl alcohol. This alcohol is then reacted with dimethyl carbonate in the presence of an acid catalyst to form 2,6-difluorobenzyl dimethyl carbonate. This compound is then oxidized with sodium hypochlorite to form 3-(2,6-difluorophenyl)-1,2-oxazol-5-ol.

properties

IUPAC Name |

3-(2,6-difluorophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-2-1-3-6(11)9(5)7-4-8(13)14-12-7/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCJKJUBIMYWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=O)ON2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292188 |

Source

|

| Record name | 3-(2,6-Difluorophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol | |

CAS RN |

1188023-03-1 |

Source

|

| Record name | 3-(2,6-Difluorophenyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)